PB-22 5-hydroxyisoquinoline isomer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

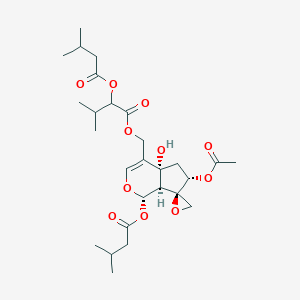

PB-22 is a synthetic cannabinoid that is structurally analogous to the potent aminoalkylindoles like JWH 018. It differs from JWH 018 by having 8-hydroxyquinoline replacing the naphthalene group of JWH 018. PB-22 5-hydroxyisoquinoline isomer is a structural isomer of PB-22. The physiological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.

Scientific Research Applications

Analytical Differentiation in Forensic Drug Analysis

- Study Overview: Differentiation among regioisomers of synthetic cannabinoids in forensic drug analysis is crucial, as not all isomers are regulated by law. New analogs emerge through minor modifications of existing molecules. This study focuses on isomeric molecules derived from minor modifications of 5F-PB-22, including PB-22 5-hydroxyisoquinoline isomer (Kohyama et al., 2016).

Chemical Reactions with Benzene and Cyclohexane in Superacids

- Study Overview: This research examines the reactions of isomeric hydroxyquinolines, including 5-hydroxyisoquinoline, with benzene and cyclohexane in CF3SO3H-SbF5 superacid medium. The study delves into the detailed mechanism of these reactions involving superelectrophilic dicationic intermediates (Koltunov et al., 2002).

Applications in Complexation and UV-Vis Spectra

- Study Overview: A series of macrocyclic tetraazacrown ethers containing two pyridine, quinoline, 8-hydroxyquinoline, or 8-aminoquinoline sidearms, including 5-hydroxyisoquinoline, were prepared. The study explores the complexation of these macrocycles with various metal ions and examines their UV-vis spectra in aqueous acetic acid buffer solution (Yang et al., 1999).

Potential Use in Fluorescent Dyes

- Study Overview: 3‐Hydroxyisoquinolines, including PB-22 5-hydroxyisoquinoline isomer, have been identified for their potential as novel fluorescent dyes. The study investigates their biological properties using the invertebrate animal model Ciona intestinalis. The findings suggest promising applications for ISOs in fluorescence microscopy (Mercurio et al., 2021).

Enthalpy of Formation and Proton Affinities

- Study Overview: This research involves calculating the enthalpies of formation and proton affinities of various isoquinoline derivatives, including 5-hydroxyisoquinoline. The study uses ab initio molecular orbital theory, with the results compared to available experimental values (Namazian & Coote, 2008).

Crystal and Molecular Structures Analysis

- Study Overview: The crystal and molecular structures of isomers of 2-methyl-5-oxy-trans-decahydroquinolines, including 5-hydroxyisoquinoline, were determined. This study provides insights into the fine differences in the geometry of these molecules, contributing to the understanding of their physical and chemical properties (Gladii et al., 1991).

properties

Product Name |

PB-22 5-hydroxyisoquinoline isomer |

|---|---|

Molecular Formula |

C23H22N2O2 |

Molecular Weight |

358.4 |

InChI |

InChI=1S/C23H22N2O2/c1-2-3-6-14-25-16-20(19-9-4-5-10-21(19)25)23(26)27-22-11-7-8-17-15-24-13-12-18(17)22/h4-5,7-13,15-16H,2-3,6,14H2,1H3 |

InChI Key |

GFCQZKDLFJNMPV-UHFFFAOYSA-N |

SMILES |

O=C(OC1=C(C=CN=C2)C2=CC=C1)C3=CN(CCCCC)C4=C3C=CC=C4 |

synonyms |

isoquinolin-5-yl 1-pentyl-1H-indole-3-carboxylate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.